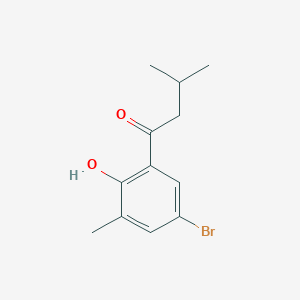
1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one typically involves the bromination of 2-hydroxy-3-methylphenyl derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent such as chloroform or acetic acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Formation of 1-(5-Bromo-2-oxo-3-methylphenyl)-3-methylbutan-1-one.
Reduction: Formation of 1-(2-hydroxy-3-methylphenyl)-3-methylbutan-1-one.
Substitution: Formation of 1-(5-Amino-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one.
Scientific Research Applications
1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
- 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethan-1-one
- 1-(5-Bromo-2-hydroxy-3-methylphenyl)propan-1-one
- 1-(5-Bromo-2-hydroxy-3-methylphenyl)butan-1-one
Uniqueness: 1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Biological Activity
1-(5-Bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one, also known by its CAS number 1343173-72-7, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H15BrO2 |
| Molecular Weight | 283.16 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)C(=O)C1=C(C(=C(C=C1Br)O)C)C |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the bromine atom and hydroxyl group enhances its reactivity and binding affinity to biomolecules, potentially inhibiting or activating specific enzymes involved in metabolic pathways.
Research indicates that this compound may exhibit antimicrobial and anticancer properties. Preliminary studies suggest that it could inhibit the growth of certain cancer cell lines and bacterial strains, although detailed mechanisms remain to be fully elucidated .
Antimicrobial Activity
In a study evaluating various derivatives of brominated phenolic compounds, it was found that this compound showed significant activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was determined to be in the range of 50–100 µg/mL for Staphylococcus aureus.
Anticancer Activity
Research conducted on the cytotoxic effects of this compound on different cancer cell lines demonstrated promising results. For instance, in vitro assays revealed that it could induce apoptosis in breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM . The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of several brominated compounds, including this compound. Results indicated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Line Studies
In a comparative study on the effects of various phenolic compounds on cancer cell proliferation, it was found that this compound significantly reduced cell viability in human lung cancer cells (A549). The study highlighted its potential as an anticancer agent, warranting further exploration into its pharmacological properties and therapeutic applications .
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxy-3-methylphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-7(2)4-11(14)10-6-9(13)5-8(3)12(10)15/h5-7,15H,4H2,1-3H3 |
InChI Key |
OMTPXALTTFPHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)CC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















